molecular formula C13H11N3O3 B324343 N'-(2-nitrophenyl)benzohydrazide

N'-(2-nitrophenyl)benzohydrazide

Cat. No.: B324343
M. Wt: 257.24 g/mol
InChI Key: OALXUDSQCVXRJC-UHFFFAOYSA-N
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Description

N'-(2-Nitrophenyl)benzohydrazide (C₁₃H₁₁N₃O₃, molecular weight: 257.25 g/mol) is a benzohydrazide derivative featuring a 2-nitrophenyl substituent at the hydrazide nitrogen. This compound is part of a broader class of hydrazide-hydrazones, which are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure allows for coordination with metal ions and participation in hydrogen bonding, making it relevant in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

N//'-(2-nitrophenyl)benzohydrazide

InChI

InChI=1S/C13H11N3O3/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16(18)19/h1-9,14H,(H,15,17)

InChI Key

OALXUDSQCVXRJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzohydrazide Derivatives

Table 1: Structural and Functional Comparison of Benzohydrazide Derivatives
Compound Name / Substituents Biological Activity Key Findings (IC₅₀ / Selectivity) Reference(s)
N'-(2-Nitrophenyl)benzohydrazide Anticancer, Antimicrobial Structural basis for metal coordination
5a : 4-(6-chloro-1H-benzimidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide Cytotoxic (A549 lung cancer) IC₅₀ = 0.0316 µM (vs. cisplatin: 0.045 µM)
5b : 4-(6-chloro-1H-benzimidazol-2-yl)-N′-(4-nitrobenzylidene)benzohydrazide Cytotoxic (A549) IC₅₀ = 0.0316 µM
CHBH : 3-chloro-N'-(2-hydroxybenzylidene)-benzohydrazide LSD1 inhibition, Anticancer Halts proliferation in multiple cancer lines
2l : 4-(trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide Acetylcholinesterase (AChE) inhibition IC₅₀ = 46.8 µM (mixed-type inhibition)
C8 : N′-(3-chlorobenzoyl)-4-(1H-pyrrol-1-yl)benzohydrazide Anticancer (A549, MCF-7) Induces apoptosis and cell cycle arrest
4-nitrobenzylidene derivatives Antibacterial (Gram-positive/-negative) MIC = 2–8 µg/mL

Key Insights from Comparative Studies

Anticancer Activity: this compound shares structural similarities with 5a and 5b, which exhibit superior cytotoxicity against lung adenocarcinoma (A549) compared to cisplatin. The nitro group at the 2-position may reduce steric hindrance, enhancing target binding . CHBH demonstrates LSD1 inhibition, a mechanism distinct from this compound, highlighting the role of hydroxybenzylidene substituents in epigenetic modulation .

Antimicrobial Activity :

  • Derivatives with 4-nitrobenzylidene groups (e.g., 4-(2-chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide ) show potent antibacterial activity (MIC = 2–8 µg/mL), suggesting nitro groups enhance membrane penetration .

Enzyme Inhibition :

  • 2l inhibits AChE via mixed-type inhibition, whereas This compound ’s nitro group may favor interactions with cholinesterase active sites, though this requires experimental validation .

Structural and Electronic Effects :

  • The 2-nitrophenyl group in This compound introduces steric and electronic effects distinct from 4-nitrobenzylidene analogs. X-ray studies reveal planar geometry and intermolecular hydrogen bonding, which may influence bioavailability .

Mechanistic Differences and Selectivity

  • Cytotoxicity : Pyrrolyl benzohydrazides (e.g., C8 ) act via tubulin polymerization inhibition and apoptosis induction, while benzimidazole-containing derivatives (e.g., 5a ) target DNA repair pathways .
  • Antibacterial vs. Anticancer : Nitro-substituted derivatives exhibit dual activity, but selectivity depends on substituent placement. For example, 4-nitrobenzylidene analogs prioritize antibacterial action, whereas 2-nitrophenyl derivatives may favor anticancer applications .

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